Vegfr-2/braf-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Vegfr-2/braf-IN-1 is a multi-kinase inhibitor that targets vascular endothelial growth factor receptor 2 (VEGFR-2) and rapidly accelerated fibrosarcoma (BRAF) kinases. These kinases play crucial roles in cellular processes such as survival, growth, proliferation, migration, and apoptosis. The inhibition of these kinases is significant in cancer treatment, as it can prevent tumor growth and metastasis .

Preparation Methods

The synthesis of Vegfr-2/braf-IN-1 involves the structural optimization of a benzimidazole-based scaffold. The synthetic route includes the substitution of aryl groups at the 2 and 5 positions of the benzimidazole ring. The reaction conditions typically involve the use of molecular docking simulations and ADME properties predictions to confirm the binding affinity and pharmacokinetic properties of the designed compounds .

Chemical Reactions Analysis

Vegfr-2/braf-IN-1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Vegfr-2/braf-IN-1 has several scientific research applications, including:

Chemistry: It is used in the study of kinase inhibition and the development of new multi-kinase inhibitors.

Biology: It is used to study cellular processes such as survival, growth, proliferation, migration, and apoptosis.

Medicine: It is used in cancer treatment to prevent tumor growth and metastasis.

Industry: It is used in the development of new drugs and therapeutic agents.

Mechanism of Action

Vegfr-2/braf-IN-1 exerts its effects by inhibiting the activity of VEGFR-2 and BRAF kinases. The inhibition occurs through the binding of the compound to the hinge region of the kinases, involving hydrogen bonding interactions with specific residues such as Cys919 in VEGFR-2 and Cys532 in BRAF. This binding prevents the activation of the kinases and subsequently inhibits the downstream signaling pathways involved in cellular processes .

Comparison with Similar Compounds

Vegfr-2/braf-IN-1 is unique in its ability to inhibit multiple kinases, including VEGFR-2 and BRAF. Similar compounds include:

Sorafenib: A multi-kinase inhibitor that targets VEGFR-2, BRAF, and other kinases.

Vemurafenib: A selective BRAF inhibitor used in the treatment of BRAF-mutant melanoma.

Dabrafenib: Another selective BRAF inhibitor used in the treatment of BRAF-mutant melanoma.

Biological Activity

Introduction

Vegfr-2/Braf-IN-1 represents a novel class of dual inhibitors targeting both the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and BRAF kinase, specifically designed to combat various cancers, particularly those characterized by BRAF mutations. The biological activity of this compound is crucial for understanding its therapeutic potential, especially in the context of tumor growth, angiogenesis, and resistance mechanisms.

VEGFR-2

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis and the proliferation of endothelial cells. Upon binding with its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, leading to downstream signaling pathways that promote endothelial cell survival, migration, and new blood vessel formation . Activation of VEGFR-2 is essential for tumor growth and metastasis due to its role in enhancing blood supply to tumors.

BRAF

BRAF is a serine/threonine kinase involved in the MAPK/ERK signaling pathway. Mutations in BRAF, particularly the V600E variant, lead to constitutive activation of this pathway, promoting cell proliferation and survival. Inhibiting BRAF has been shown to reduce tumor growth and enhance the efficacy of other therapies .

Dual Inhibition

The dual inhibition of VEGFR-2 and BRAF by this compound aims to tackle both tumor growth through direct inhibition of cancer cell proliferation (via BRAF) and disrupt angiogenesis (via VEGFR-2). This synergistic approach addresses potential resistance mechanisms that tumors may develop when treated with single-agent therapies .

In Vitro Studies

Recent studies have demonstrated the potency of this compound in inhibiting both VEGFR-2 and BRAF activities. For instance, a compound structurally related to this compound exhibited an IC50 value of 0.071 μM against VEGFR-2 and 0.194 μM against BRAF V600E . These values indicate a strong inhibitory effect compared to established inhibitors like sorafenib.

In Vivo Efficacy

In preclinical models, dual targeting with this compound has shown significant reductions in tumor growth rates and vascularization. Studies involving orthotopic pancreatic cancer models indicated that this compound effectively diminished MEK and ERK activation while reducing VEGF expression .

Case Studies

- Melanoma : A study highlighted that combining BRAF inhibitors with anti-PD-1 therapy significantly improved immune cell infiltration in melanoma models when used alongside this compound .

- Colorectal Cancer : In colorectal cancer xenografts with BRAF mutations, the dual inhibition led to enhanced treatment responses compared to monotherapy approaches .

Table 1: IC50 Values for this compound Related Compounds

| Compound | Target | IC50 Value (μM) |

|---|---|---|

| This compound | VEGFR-2 | 0.071 |

| This compound | BRAF V600E | 0.194 |

| Sorafenib | VEGFR-2 | 0.069 |

| Sorafenib | BRAF V600E | 0.171 |

Table 2: Efficacy in Preclinical Models

| Study Type | Tumor Type | Treatment | Outcome |

|---|---|---|---|

| In Vivo | Pancreatic | This compound | Reduced tumor growth |

| In Vivo | Melanoma | This compound + Anti-PD-1 | Increased CD8 T cell infiltration |

| In Vivo | Colorectal | This compound | Enhanced treatment response |

Properties

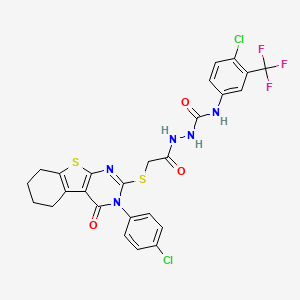

Molecular Formula |

C26H20Cl2F3N5O3S2 |

|---|---|

Molecular Weight |

642.5 g/mol |

IUPAC Name |

1-[[2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]-3-[4-chloro-3-(trifluoromethyl)phenyl]urea |

InChI |

InChI=1S/C26H20Cl2F3N5O3S2/c27-13-5-8-15(9-6-13)36-23(38)21-16-3-1-2-4-19(16)41-22(21)33-25(36)40-12-20(37)34-35-24(39)32-14-7-10-18(28)17(11-14)26(29,30)31/h5-11H,1-4,12H2,(H,34,37)(H2,32,35,39) |

InChI Key |

RSHIHTOCBJCFPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)NNC(=O)NC5=CC(=C(C=C5)Cl)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.